molecular formula C15H17N3O B13285352 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B13285352
M. Wt: 255.31 g/mol
InChI Key: HMPDLAZETKCVNO-IUODEOHRSA-N
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Description

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a cyclopentane ring fused with a pyrrole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic ringsThe final step involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions involving nitrile oxides and hydrazines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, the use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with different functional groups, while reduction reactions can produce reduced forms of the compound with altered chemical properties .

Scientific Research Applications

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole include:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H17N3O/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15/h1-3,5-6,12,16H,4,7-10H2/t12-,15-/m1/s1

InChI Key

HMPDLAZETKCVNO-IUODEOHRSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)C4=CC=CC=C4

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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